molecular formula C16H23N3O3 B11524346 N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide

N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B11524346
M. Wt: 305.37 g/mol
InChI Key: SAPCUOAGJIIDAQ-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring, along with diethyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with N,N-diethylpiperidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like acetonitrile.

    Hydrolysis: Acidic or basic conditions, water or aqueous solvents.

Major Products Formed:

    Reduction: N,N-diethyl-1-(4-aminophenyl)piperidine-3-carboxamide.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: 4-nitrobenzoic acid and N,N-diethylpiperidine-3-carboxamide.

Scientific Research Applications

N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and mechanism of action of piperidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperidine ring provides structural stability and facilitates binding to target molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    N,N-diethyl-1-(4-aminophenyl)piperidine-3-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    N,N-diethyl-1-(4-methylphenyl)piperidine-3-carboxamide: A similar compound with a methyl group instead of a nitro group.

    N,N-diethyl-1-(4-chlorophenyl)piperidine-3-carboxamide: A similar compound with a chloro group instead of a nitro group.

Uniqueness: N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic and research applications.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N,N-diethyl-1-(4-nitrophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H23N3O3/c1-3-17(4-2)16(20)13-6-5-11-18(12-13)14-7-9-15(10-8-14)19(21)22/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

SAPCUOAGJIIDAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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